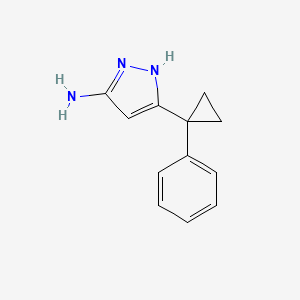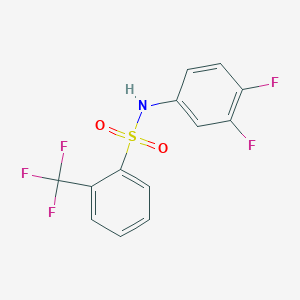
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of difluorophenyl and trifluoromethyl groups attached to a benzene sulfonamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 3,4-difluoroaniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
- 3-(1-aminoethyl)-N-(3,4-difluorophenyl)benzene-1-sulfonamide
- 4-{[(3,4-difluorophenyl)methyl]amino}benzene-1-sulfonamide
- 3-{[(3,4-difluorophenyl)methyl]amino}benzene-1-sulfonamide
Uniqueness
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds
特性
分子式 |
C13H8F5NO2S |
|---|---|
分子量 |
337.27 g/mol |
IUPAC名 |
N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8F5NO2S/c14-10-6-5-8(7-11(10)15)19-22(20,21)12-4-2-1-3-9(12)13(16,17)18/h1-7,19H |
InChIキー |
KCXXFLUJPZHNTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


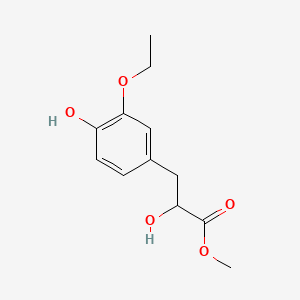
![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
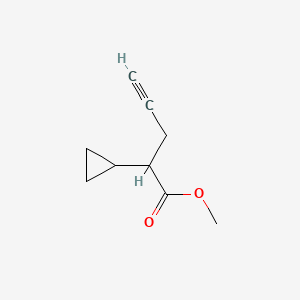
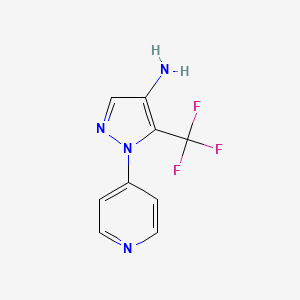
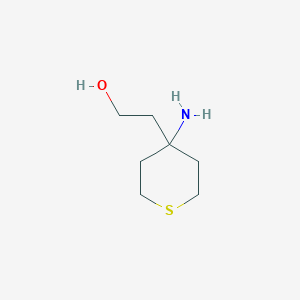
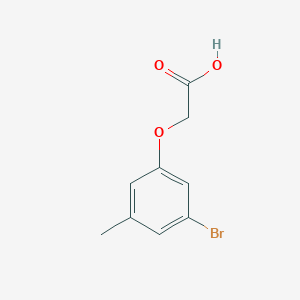

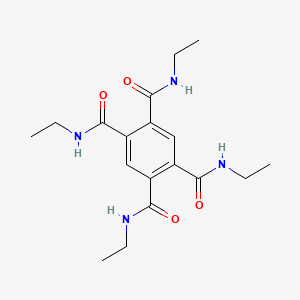
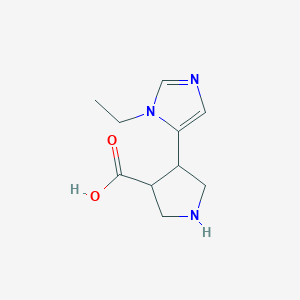

![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
